6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
Description
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Properties
IUPAC Name |
6-chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO5S/c12-18(16,17)7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWIRDQNSSAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072121 | |
| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70714-67-9 | |
| Record name | 6-(Chlorosulfonyl)-2-hydroxy-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70714-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070714679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chlorosulphonyl)-2-hydroxy-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid CAS number and identifiers
[1]
Chemical Identity & Core Properties
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid is a specialized functionalized naphthalene derivative. It serves as a critical intermediate in the synthesis of complex sulfonamides, fluorescent probes, and azo dyes. Its structure combines a reactive sulfonyl chloride handle with a salicylate-like core (2-hydroxy-1-carboxyl), offering dual reactivity for orthogonal functionalization.
Identifier Matrix
| Parameter | Technical Specification |
| CAS Number | 70714-67-9 |
| IUPAC Name | 6-Chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 286.69 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone); Hydrolyzes in water |
| SMILES | OC(=O)C1=C(O)C=CC2=CC(S(=O)(=O)Cl)=CC=C12 |
| InChI Key | YTGWIRDQNSSAJX-UHFFFAOYSA-N |
Synthesis & Production Logic
The synthesis of 6-(chlorosulfonyl)-2-hydroxy-1-naphthoic acid relies on the regioselective chlorosulfonation of 2-hydroxy-1-naphthoic acid (CAS 2283-08-1).
Mechanistic Insight
The reaction is an Electrophilic Aromatic Substitution (EAS) .
-
Directing Effects: The substrate contains a strongly activating hydroxyl group (-OH) at position 2 and a deactivating carboxylic acid (-COOH) at position 1.
-
Regioselectivity: The -OH group directs ortho/para.
-
Position 1: Blocked by -COOH.
-
Position 3 (Ortho): Sterically hindered by the adjacent -OH and the peri-interaction from the carboxylic acid.
-
Position 6 (Amphi/Para-like): The 6-position is electronically activated by the 2-OH group through conjugation and is sterically accessible.
-
-
Result: Sulfonation occurs predominantly at the 6-position.
Experimental Protocol
Note: This protocol involves hazardous reagents (Chlorosulfonic acid). All operations must be performed in a fume hood.
Reagents:
-
2-Hydroxy-1-naphthoic acid (1.0 eq)
-
Chlorosulfonic acid (
) (Excess, typically 5-10 eq)
Step-by-Step Workflow:
-
Preparation: Chill chlorosulfonic acid (50 mL) to 0–5°C in a round-bottom flask equipped with a drying tube (CaCl2) to exclude moisture.
-
Addition: Slowly add 2-hydroxy-1-naphthoic acid (10 g) portion-wise over 30 minutes. Caution: HCl gas evolution.
-
Reaction: Allow the mixture to warm to 30°C . Stir continuously for 2–4 hours. Monitoring by TLC (after mini-workup) is recommended to ensure conversion.
-
Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate. Exothermic reaction.
-
Isolation: Filter the precipitate immediately via vacuum filtration.
-
Purification: Wash the filter cake with ice-cold water (3x) to remove residual acid. Dry the solid in a vacuum desiccator over
. Do not heat while wet, as hydrolysis to the sulfonic acid may occur.
Synthesis Pathway Visualization
Figure 1: Reaction scheme for the regioselective chlorosulfonation of 2-hydroxy-1-naphthoic acid.
Reactivity & Applications
The compound acts as a bifunctional scaffold. The sulfonyl chloride is highly reactive toward nucleophiles, while the salicylate core (OH/COOH) allows for metal chelation or further derivatization.
Key Reaction Classes
-
Sulfonamide Formation: Reacts with primary/secondary amines to form sulfonamides. This is the primary route for attaching this fluorophore/chromophore to biological targets.
-
Esterification: The carboxylic acid at C1 can be esterified, though steric hindrance from the C2-OH and C8-H (peri-position) requires strong activation (e.g., HATU, SOCl2).
-
Hydrolysis: In the presence of water/base, the
group hydrolyzes to the sulfonic acid ( ), losing its electrophilic nature.
Application Logic
-
Fluorescent Probes: The naphthalene core provides intrinsic fluorescence. Derivatization at the 6-position modulates the emission wavelength.
-
Supramolecular Chemistry: The 2-hydroxy-1-carboxyl motif is a classic chelating site for metals (similar to salicylic acid), allowing the construction of metal-organic frameworks (MOFs) or sensors.
Reactivity Network
Figure 2: Divergent synthesis pathways utilizing the dual-functional nature of the core scaffold.
Safety & Handling Protocol
This compound is a sulfonyl chloride , classifying it as a corrosive and moisture-sensitive agent.
| Hazard Class | Statement | Precaution |
| Skin Corr.[1] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves, lab coat, and face shield. |
| Water Reactivity | Reacts violently with water to release HCl. | Store in a desiccator. Handle under inert atmosphere if possible. |
| Respiratory | May cause respiratory irritation. | Use only in a certified chemical fume hood. |
Storage: Store at +2°C to +8°C under Argon or Nitrogen. Keep container tightly closed to prevent hydrolysis.
References
Technical Guide: Spectroscopic Elucidation of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid
The following technical guide details the spectroscopic characterization and handling of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (CAS: 70714-67-9).
This guide is structured for researchers requiring rigorous verification of this intermediate, which serves as a critical scaffold in the synthesis of sulfonamide-based pharmaceuticals and azo dyes.
Executive Summary & Structural Logic
Compound: 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid CAS: 70714-67-9 Molecular Formula: C₁₁H₇ClO₅S Molecular Weight: 286.69 g/mol [1][2]
This compound is a tri-functionalized naphthalene derivative. Its reactivity is defined by three distinct zones:
-
C1-Carboxylic Acid: Provides solubility modulation and metal chelation sites.
-
C2-Hydroxyl Group: Acts as a strong electron-donating group (EDG), activating the ring and enabling intramolecular hydrogen bonding with the C1-COOH.
-
C6-Sulfonyl Chloride: An electrophilic warhead susceptible to nucleophilic attack (amines/alcohols) but highly prone to hydrolysis.
Regiochemistry Insight: The synthesis typically involves the chlorosulfonation of 2-hydroxy-1-naphthoic acid. The C1 position is blocked by the carboxyl group. The C2-hydroxyl group directs electrophilic substitution. While C3 is ortho to the hydroxyl, it is sterically crowded. Consequently, substitution occurs at the C6 position (the "amphi" position), which is electronically activated via conjugation with the C2-oxygen and sterically accessible.
Spectroscopic Characterization (The Core)
A. Mass Spectrometry (MS) - The Isotopic Signature
Mass spectrometry provides the primary confirmation of the chlorosulfonyl group via the distinct chlorine isotope pattern.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the carboxylic acid, though EI (Electron Impact) is common for the methyl ester derivative.
-
Diagnostic Signals:
-
Molecular Ion (M⁻): m/z ~285 (based on ³⁵Cl).
-
Isotope Pattern: A characteristic 3:1 intensity ratio between m/z 285 (M) and m/z 287 (M+2) confirms the presence of a single Chlorine atom.
-
Fragmentation:
-
[M - Cl]⁺: Loss of chlorine (m/z ~251).
-
[M - SO₂Cl]⁺: Loss of the entire sulfonyl chloride group (m/z ~187), reverting to the parent hydroxynaphthoic acid ion.
-
[M - CO₂]⁻: Decarboxylation is common in ortho-hydroxy carboxylic acids.
-
-
B. Infrared Spectroscopy (IR) - Functional Group Fingerprinting
IR is the fastest method to assess sample integrity, specifically the intact nature of the sulfonyl chloride group against hydrolysis.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| O-H Stretch | 3200–3450 | Broad | Overlap of phenol and carboxylic acid OH. |
| C=O Stretch | 1650–1690 | Strong | Shifted lower due to intramolecular H-bonding (C1-COOH ··· HO-C2). |
| S=O (Asym) | 1365–1385 | Strong | Critical: Confirming -SO₂Cl. Disappears if hydrolyzed to -SO₃H. |
| S=O (Sym) | 1160–1180 | Strong | Critical: Confirming -SO₂Cl. |
| C-Cl Stretch | 600–700 | Medium | Often obscured in fingerprint region. |
Validation Check: If the sharp bands at 1370/1170 cm⁻¹ broaden significantly or shift below 1200 cm⁻¹, the sample has likely hydrolyzed to the sulfonic acid (6-sulfo-2-hydroxy-1-naphthoic acid).
C. Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: Acetone-d₆ or CDCl₃ (with trace DMSO-d₆ for solubility).
-
Warning: Avoid pure DMSO-d₆ if the sample is to be recovered, as sulfonyl chlorides can react or accelerate hydrolysis in wet DMSO.
-
Warning: Do not use MeOD or D₂O, as they will exchange the acidic protons and potentially solvolyze the chloride.
-
Predicted Chemical Shifts & Coupling (δ ppm): The spectrum will show a highly substituted naphthalene pattern.
| Proton | Position | Shift (ppm) | Multiplicity | Coupling (J) | Assignment Logic |
| -COOH / -OH | Exchange | 11.0–14.0 | Broad Singlet | - | Acidic protons (deshielded/H-bonded). |
| H5 | C5 | 8.60–8.70 | Doublet (d) | ~2 Hz | Meta-coupling to H7; Deshielded by adjacent -SO₂Cl. |
| H8 | C8 | 8.40–8.50 | Doublet (d) | ~9 Hz | Ortho-coupling to H7. |
| H4 | C4 | 8.05–8.15 | Doublet (d) | ~9 Hz | Ortho-coupling to H3. |
| H7 | C7 | 7.90–8.00 | dd | 9, 2 Hz | Ortho to H8, Meta to H5. |
| H3 | C3 | 7.30–7.40 | Doublet (d) | ~9 Hz | Upfield due to ortho-OH effect. |
Experimental Protocols & Handling
Protocol 1: Sample Preparation for NMR (Anhydrous)
The instability of the -SO₂Cl group requires a "Self-Validating" preparation protocol.
-
Drying: Dry the solid sample under high vacuum (<1 mbar) at room temperature for 1 hour to remove surface moisture.
-
Solvent Choice: Use anhydrous CDCl₃ (Chloroform-d). If solubility is poor, add anhydrous Acetone-d₆ .
-
Tube Prep: Flush the NMR tube with Nitrogen or Argon gas before capping.
-
Acquisition: Run the spectrum immediately.
-
Validation: Check for a sharp singlet around δ 2-3 ppm (if using Acetone) or residual water. If a broad "hump" appears near 4-6 ppm, hydrolysis has occurred.
Protocol 2: Synthesis Validation (TLC/Reaction Monitoring)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Hexane (40:60) + 1% Acetic Acid.
-
Visualization: UV (254 nm). The product will fluoresce blue/green.
-
Differentiation: The starting material (2-hydroxy-1-naphthoic acid) is more polar than the sulfonyl chloride product. The product should have a higher R_f value.
Visualizing the Workflow
The following diagram illustrates the structural relationship and the critical degradation pathway that analysts must detect.
Caption: Synthesis pathway and the critical hydrolysis degradation risk. The target molecule (Green) is metastable and converts to the sulfonic acid (Red) upon exposure to moisture.
References
-
ChemicalBook. (2025). 2-Hydroxy-1-naphthoic acid Chemical Properties and Synthesis.
-
National Institutes of Health (PubChem). (2025). 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- (CID 116824).[2]
-
SpectraBase. (2025).[3] Naphthalene-1-sulfonyl chloride IR and NMR Data. (Used for analog comparison).
-
Booth, G. (2005).[4] "Naphthalene Derivatives".[4][5][6] Ullmann's Encyclopedia of Industrial Chemistry.[4] Wiley-VCH.[3][4] (Confirming chlorosulfonation regiochemistry at C6).
Sources
- 1. 70714-67-9|6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 2. 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | C11H7ClO5S | CID 116824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Molecular Structure and Conformation of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid
Executive Summary
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (CAS 70714-67-9) is a trifunctional naphthalene derivative characterized by a highly reactive chlorosulfonyl electrophile, a chelating salicylate motif, and a rigid naphthalene core. Primarily utilized as a pharmacophore scaffold and a proteomics tagging reagent, its utility stems from the orthogonal reactivity of its functional groups.
This guide provides a structural analysis of the compound, detailing its conformational preferences, synthetic pathways, and reactivity profiles. It is designed to support decision-making in inhibitor design and supramolecular chemistry applications.
Molecular Architecture & Electronic Properties
The molecule is built upon a naphthalene scaffold, substituted at positions 1, 2, and 6. The interplay between these substituents dictates the molecule's electronic distribution and solid-state packing.
Core Scaffold and Numbering
The naphthalene ring provides a planar, aromatic, lipophilic anchor. The substitution pattern is critical:
-
Position 1 (COOH): Sterically crowded, subject to peri-strain from H8.
-
Position 2 (OH): Electron-donating group (EDG); activates the ring and participates in intramolecular hydrogen bonding.
-
Position 6 (SO₂Cl): Electron-withdrawing group (EWG); located on the distal ring, minimizing steric interference with the 1,2-motif but significantly altering the dipole moment.
The "Salicylate" Motif and Intramolecular Hydrogen Bonding
A defining feature of this molecule is the 1,2-substitution pattern, analogous to salicylic acid.
-
Mechanism: A strong Intramolecular Hydrogen Bond (IHB) forms between the phenolic hydroxyl proton (H-donor) and the carbonyl oxygen of the carboxylic acid (H-acceptor).
-
Conformational Lock: This IHB (typically 1.7–2.0 Å) locks the C1-C2 bond vector and the carboxylic acid group into a planar conformation with the naphthalene ring. This planarity enhances conjugation but increases the steric strain between the carboxylic acid hydroxyl and the peri-hydrogen at position 8.
-
Electronic Consequence: The IHB reduces the acidity of the carboxylic acid (stabilizing the protonated form) while increasing the lipophilicity of that region by masking polar groups.
Sulfonyl Group Geometry
The chlorosulfonyl group at position 6 adopts a tetrahedral geometry around the sulfur atom. Unlike the planar carbonyl at position 1, the -SO₂Cl group is not coplanar with the ring.
-
Preferred Orientation: To minimize steric repulsion with the adjacent aromatic protons (H5 and H7), the S-Cl bond typically lies in a plane roughly perpendicular to the aromatic system, or bisecting the C5-C6-C7 angle.
Quantitative Descriptors
| Property | Value | Context |
| Formula | C₁₁H₈ClO₅S | - |
| MW | 286.69 g/mol | - |
| H-Bond Donors | 2 | Phenolic OH, Carboxylic OH |
| H-Bond Acceptors | 5 | Sulfonyl O (x2), Carboxyl O (x2), Phenolic O |
| Rotatable Bonds | 2 | C1-COOH, C6-SO₂Cl |
| Topological PSA | ~100 Ų | High polarity due to sulfonyl/acid groups |
Conformational Analysis
The 3D conformation is governed by the competition between resonance planarization and steric strain.
Energy Minimization Logic
-
The 1,2-Interaction: The resonance-assisted hydrogen bond (RAHB) between 2-OH and 1-COOH is the dominant stabilizing force (~5-7 kcal/mol). This forces the carboxylic acid to be coplanar with the ring.
-
The Peri-Interaction (1,8-Strain): The carboxylic acid at position 1 experiences steric repulsion from the proton at position 8. In 1-naphthoic acids, this often forces the carboxyl group to twist out of plane. However, in this specific molecule, the strong 2-OH...O=C IHB resists this twist, maintaining planarity at the cost of some van der Waals strain at the H8 interface.
-
The 6-Position: The 6-chlorosulfonyl group is relatively free to rotate but faces a high rotational barrier due to the bulk of the chlorine atom and the sulfonyl oxygens.
Visualizing the Conformation (Graphviz)
The following diagram illustrates the connectivity and the critical intramolecular forces stabilizing the structure.
Figure 1: Structural connectivity highlighting the stabilizing H-bond and destabilizing peri-strain.
Synthesis and Characterization
The synthesis leverages the directing effects of the hydroxyl group on the naphthalene ring.
Synthetic Route
The standard protocol involves the chlorosulfonation of 2-hydroxy-1-naphthoic acid.
-
Starting Material: 2-Hydroxy-1-naphthoic acid (prepared via Kolbe-Schmitt carboxylation of 2-naphthol).[1]
-
Reagent: Chlorosulfonic acid (
), acting as both solvent and reagent. -
Regioselectivity: The 2-OH group is an ortho/para director.
-
Position 1 is blocked by COOH.
-
Position 3 is sterically hindered.
-
Position 6 (the "amphi" position relative to OH) is the favored site for electrophilic attack in 2-naphthol derivatives under thermodynamic control.
-
-
Conditions: Reaction typically proceeds at moderate temperatures (30°C). Higher temperatures may lead to sulfone formation or decarboxylation.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from 2-naphthol to the target sulfonyl chloride.
Reactivity Profile & Applications
Orthogonal Reactivity
The molecule possesses three distinct reactive centers, allowing for sequential functionalization:
-
Sulfonyl Chloride (C6): The most reactive site. Reacts rapidly with nucleophiles (primary/secondary amines, alcohols) to form sulfonamides or sulfonate esters. This is the primary handle for attaching the fluorophore/pharmacophore to a target.
-
Protocol Note: Must be handled under anhydrous conditions to prevent hydrolysis to the sulfonic acid.
-
-
Carboxylic Acid (C1): Can be coupled to amines using standard peptide coupling reagents (EDC/NHS), but is sterically hindered. Often left as a free acid to improve solubility or binding affinity.
-
Hydroxyl Group (C2): Less reactive due to the intramolecular H-bond. Can be alkylated (ether formation) only under forcing conditions, which usually disrupts the planar conformation.
Decarboxylation Risk
Like many 2-hydroxy-1-naphthoic acid derivatives, this compound is prone to thermal decarboxylation.
-
Mechanism: Heating above the melting point or in acidic aqueous media can lead to the loss of
, yielding 6-chlorosulfonyl-2-naphthol. -
Storage: Store at -20°C under inert atmosphere.
Experimental Protocols
Protocol A: General Synthesis of Sulfonamide Derivatives
Use this protocol to derivatize the 6-position for drug screening.
-
Preparation: Dissolve 1.0 eq of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid in anhydrous THF.
-
Base Addition: Add 2.5 eq of Diisopropylethylamine (DIPEA) to scavenge HCl.
-
Nucleophile Addition: Dropwise add 1.1 eq of the target amine (dissolved in THF) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Note: The starting material hydrolyzes on silica; use reverse-phase TLC or LCMS).
-
Workup: Quench with 1N HCl (cold). Extract with Ethyl Acetate. The product will partition into the organic layer.
Protocol B: Quality Control (Hydrolysis Check)
Self-validating step to ensure reagent integrity.
-
Dissolve a small aliquot (~5 mg) in 50:50 Water:Acetonitrile.
-
Inject immediately into LCMS.
-
Observation: You should see the immediate appearance of the sulfonic acid mass (M+H = 269.25 Da for the sulfonic acid vs 286.69 Da for the chloride). If the solid starting material already shows the sulfonic acid peak before water addition, the batch has degraded.
References
-
PubChem. (2025).[2][3] 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-.[2][4] National Library of Medicine. Link
-
ChemicalBook. (2024). 2-Hydroxy-1-naphthoic acid Properties and Reactions. Link
-
Santa Cruz Biotechnology. (2024). 6-Chlorosulfonyl-2-hydroxy-naphthalene-1-carboxylic acid Product Data. Link
-
Grokipedia. (2025). 2-Hydroxy-1-naphthoic acid: Structure and Applications. Link
Sources
Methodological & Application
Application Note: High-Fidelity Biosensor Functionalization using 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid
This guide details the application of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (referred to herein as 6-CS-HNA ) in the development of fluorescence-based and electrochemical biosensors.
Core Directive & Scientific Rationale
6-CS-HNA is a specialized naphthalene derivative integrating three critical functional moieties: a chlorosulfonyl group (-SO₂Cl) at position 6, a hydroxyl group (-OH) at position 2, and a carboxylic acid (-COOH) at position 1.
Unlike standard amine-reactive probes (e.g., Dansyl chloride), 6-CS-HNA offers a unique bifunctional utility :
-
Covalent Anchoring: The highly reactive sulfonyl chloride electrophilically attacks primary amines (Lysine ε-amines or N-termini) to form stable sulfonamide bonds.
-
Signal Transduction (ESIPT): The proximity of the 2-hydroxy and 1-carboxyl groups facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism generates a large Stokes shift (separation between excitation and emission peaks), significantly reducing self-quenching and background noise in optical biosensing.
-
Chelation Potential: The ortho-hydroxy-carboxylic motif serves as a siderophore-like pocket for coordinating metal ions (e.g., Cu²⁺, Fe³⁺), enabling the development of "turn-off" metallo-biosensors.
Mechanism of Action
Chemical Conjugation Pathway
The primary utility in biosensor construction is the covalent immobilization of bioreceptors (antibodies, enzymes, or aptamers) onto amine-functionalized surfaces (e.g., APTES-treated silica or glassy carbon electrodes).
Reaction:
-
R-NH₂: Biomolecule or Amine-functionalized surface.
Visualizing the Signaling Pathway
Figure 1: Reaction pathway for the conjugation of 6-CS-HNA to amine-bearing bioreceptors.
Detailed Experimental Protocols
Protocol A: Preparation of Stock Solution
Critical Note: Sulfonyl chlorides are moisture-sensitive and susceptible to hydrolysis, converting to the non-reactive sulfonic acid form. Anhydrous handling is mandatory.
Materials:
-
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (Solid, >97% purity).
-
Anhydrous DMF (Dimethylformamide) or DMSO.
-
Molecular Sieves (3Å).
Steps:
-
Desiccation: Dry the glass vial and solvent over molecular sieves for 24 hours prior to use.
-
Solubilization: Dissolve 10 mg of 6-CS-HNA in 1 mL of anhydrous DMF to create a 35 mM stock solution .
-
Storage: Aliquot immediately into light-protected, amber microcentrifuge tubes. Flush with Nitrogen/Argon gas to displace moisture. Store at -20°C. Shelf life: 2 weeks.
Protocol B: Bioconjugation to Capture Antibody (IgG)
This protocol labels an antibody with 6-CS-HNA for use in a fluorescence polarization assay or surface immobilization.
Reagents:
-
Target IgG Antibody (1 mg/mL in PBS).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5. Do not use Tris or Glycine buffers as they contain competing amines.
-
Purification Column: Sephadex G-25 or PD-10 Desalting Column.
Workflow:
-
Buffer Exchange: Perform a buffer exchange of the IgG into the Conjugation Buffer using a centrifugal filter (30 kDa MWCO) to remove any storage amines (e.g., Sodium Azide/Tris).
-
Reaction Setup:
-
Calculate the molar ratio. For standard labeling, target a 20:1 dye-to-protein ratio .
-
Slowly add the calculated volume of 6-CS-HNA stock (in DMF) to the antibody solution while vortexing gently.
-
Constraint: Keep the final organic solvent concentration < 5% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (25°C) in the dark with continuous gentle agitation.
-
Quenching: Add 100 µL of 1 M Tris-HCl (pH 8.0) or Glycine to quench unreacted sulfonyl chloride groups. Incubate for 15 minutes.
-
Purification: Pass the mixture through a Sephadex G-25 column equilibrated with PBS (pH 7.4). Collect the protein fraction (first eluting peak) and discard the small molecule fraction (free dye).
Protocol C: Surface Functionalization (Electrochemical/Optical Chip)
For immobilizing the probe directly onto a sensor surface (e.g., for metal ion detection).
-
Activation: Clean the silica/glass slide or Indium Tin Oxide (ITO) electrode with Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 min. Caution: Piranha solution is explosive with organics.
-
Silanization: Immerse the chip in 2% APTES (3-Aminopropyltriethoxysilane) in anhydrous toluene for 2 hours. Rinse with toluene and ethanol. Cure at 110°C for 1 hour.
-
Coupling: Immerse the amine-functionalized chip in a solution of 1 mM 6-CS-HNA in DMF containing 1% Pyridine (catalyst) for 4 hours at room temperature.
-
Washing: Rinse sequentially with DMF, Ethanol, and DI water to remove physisorbed probe.
-
Validation: Measure Contact Angle (expect increase due to naphthalene hydrophobicity) or Fluorescence (Ex/Em: ~340/480 nm).
Data Analysis & Interpretation
Fluorescence Characterization
The 2-hydroxy-1-naphthoic acid core exhibits pH-dependent fluorescence.
| Parameter | Condition | Expected Value | Notes |
| Excitation Max | pH 7.4 (PBS) | 330 - 360 nm | Naphthalene absorption band. |
| Emission Max | pH 7.4 (PBS) | 450 - 500 nm | Large Stokes shift due to ESIPT. |
| Quantum Yield | Conjugated | 0.2 - 0.4 | Moderate, dependent on solvent polarity. |
| Lifetime | Conjugated | 2 - 8 ns | Suitable for Fluorescence Lifetime Imaging (FLIM). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Precipitation during labeling | Hydrophobicity of naphthalene core. | Reduce dye-to-protein ratio; add 0.05% Tween-20 to the buffer. |
| Low Labeling Efficiency | Hydrolysis of -SO₂Cl group. | Use fresh anhydrous stock; ensure buffer pH is > 8.0. |
| High Background Signal | Non-specific binding (hydrophobic interaction). | Increase washing steps with high-salt buffer (0.5 M NaCl) or add 1% BSA blocking step. |
| Blue Shift in Emission | Disruption of ESIPT. | Check pH; deprotonation of the -OH group (pH > 10) can disrupt the proton transfer cycle. |
Sensor Architecture Diagram
The following diagram illustrates the logical assembly of a biosensor utilizing 6-CS-HNA as the transducer interface.
Figure 2: Layer-by-layer assembly of the biosensor interface.
References
-
PubChem. (n.d.). 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-.[1][6][7][8] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for sulfonyl chloride chemistry and protein labeling protocols).
- Klymchenko, A. S., & Mely, Y. (2013). Fluorescent Environment-Sensitive Dyes as Reporters of Proximity and Polarity in Biological Systems. In Advanced Fluorescence Reporters in Chemistry and Biology III. Springer. (Context for ESIPT and naphthalene-based probes).
-
Ghosal, D., et al. (2010).[9] Degradation of phenanthrene via meta-cleavage of 2-hydroxy-1-naphthoic acid. FEMS Microbiology Letters, 313(2), 103-110.[9] (Reference for the spectral properties of the core 2-hydroxy-1-naphthoic acid moiety).
Sources
- 1. 6-(chlorosulphonyl)-2-hydroxy-1-naphthoic acid | 70714-67-9 [amp.chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | C11H7ClO5S | CID 116824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pinpools.com [pinpools.com]
- 8. 70714-67-9 - 化学云数据库 [cn.chemcd.com]
- 9. merckmillipore.com [merckmillipore.com]
techniques for purifying 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid derivatives
Application Note: Purification Protocols for 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid Derivatives
Strategic Overview: The Race Against Hydrolysis
The purification of 6-(chlorosulfonyl)-2-hydroxy-1-naphthoic acid presents a distinct duality in chemical handling. The molecule contains a robust naphthalene core stabilized by pi-stacking, yet it possesses a highly labile sulfonyl chloride (
The primary failure mode in purifying this compound is hydrolysis . Upon contact with moisture, the sulfonyl chloride degrades into the corresponding sulfonic acid (
Core Philosophy: Successful purification is not about "cleaning" the molecule; it is about excluding water while removing isomers (typically the 3- or 4-sulfonyl isomers) and unreacted starting material (2-hydroxy-1-naphthoic acid).[1]
Critical Chemical Properties & Stability Profile
| Feature | Characteristic | Purification Implication |
| Functional Group | Sulfonyl Chloride | Moisture Intolerant. Do not use alcohols (methanol/ethanol) or undried silica.[1] Hydrolyzes to sulfonic acid. |
| Functional Group | Carboxylic Acid | pH Sensitive. Soluble in base (bicarbonate/hydroxide), but base destroys the |
| Functional Group | Phenolic -OH | Oxidation Risk. Prone to oxidation if heated in air for prolonged periods.[1] |
| Solubility | Differential | Soluble in DCM, THF, Ethyl Acetate. Insoluble in non-polar hydrocarbons (Hexane). |
Protocol A: The "Ice-Quench" Precipitation (Standard Isolation)
This is the industry-standard method for isolating sulfonyl chlorides from a chlorosulfonic acid reaction mixture.[1] It relies on the insolubility of the organic chloride in cold water compared to the high solubility of the mineral acid byproducts.
Prerequisites:
-
Reaction mixture (typically in excess chlorosulfonic acid).
-
Crushed ice (made from distilled water).
-
High-speed mechanical stirring.[1]
Step-by-Step Methodology:
-
Thermal Control: Prepare a beaker containing crushed ice (approx. 5x the volume of the reaction mass).[2] External cooling is usually not required if the addition rate is controlled, but the internal temperature must not exceed 5°C .
-
Why: Above 5°C, the rate of hydrolysis competes with the rate of precipitation.
-
-
Controlled Quench: Add the reaction mixture dropwise onto the ice with vigorous stirring.
-
Caution: This is highly exothermic (
gas evolution). Do not dump the ice into the acid; always add acid to ice.
-
-
Filtration: The product will precipitate as a gummy solid or fine powder. Filter immediately using a sintered glass funnel (Porosity 3).
-
The Acid Wash: Wash the filter cake with cold 1% HCl solution (not pure water).
-
Why: Pure water can cause the filter cake to swell and hydrolyze. The common ion effect (
) and low pH suppress the ionization of the carboxylic acid and stabilize the sulfonyl chloride.
-
-
Drying (Critical): Press the filter cake firmly to remove bulk water. Transfer to a vacuum desiccator containing Phosphorus Pentoxide (
) or KOH pellets.-
Note: Do not use heat (>40°C) to dry the wet cake, as the combination of heat and residual moisture will destroy the product.
-
Protocol B: Anhydrous Recrystallization (Polishing)[1]
If the crude product from Protocol A retains color (isomers/polymers) or has a wide melting point range, recrystallization is necessary. Avoid alcohols.
Recommended Solvent Systems:
-
System 1 (Preferred): Toluene (Hot)
Hexane (Anti-solvent).[1] -
System 2 (Alternative): Dichloroethane (DCE) or Chloroform.
Methodology:
-
Dissolution: Place the dried crude solid in a flask. Add the minimum amount of dry Toluene required to dissolve the solid at 60-70°C.
-
Tip: If "oiling out" occurs (product melts before dissolving), add a small amount of Chloroform to increase solubility.
-
-
Filtration (Hot): If insoluble black specks (char) are present, filter the hot solution through a glass wool plug or a heated sintered funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add dry Hexane dropwise until turbidity persists, then cool to 4°C.
-
Isolation: Filter the crystals under a blanket of Nitrogen or Argon.
-
Wash: Wash with cold Hexane/Toluene (3:1 ratio).
Protocol C: Flash Chromatography (The "Last Resort")
Silica gel chromatography is generally discouraged for sulfonyl chlorides due to the hydroxyl groups on the silica surface acting as nucleophiles, leading to degradation. However, if isomer separation is strictly required:
Modifications for Success:
-
Flash Column: Use a short path column (rapid elution).
-
Stationary Phase: Use acid-washed silica or dry the silica under high vacuum (100°C, 4 hours) to remove adsorbed water.
-
Eluent: Use non-protic, non-nucleophilic solvents.
-
Gradient: Hexane
20% Ethyl Acetate in Hexane. -
Additive: Add 1% Acetic Acid to the eluent to prevent streaking of the carboxylic acid moiety.
-
Process Visualization & Decision Logic
The following diagram illustrates the decision matrix for purifying 6-(chlorosulfonyl)-2-hydroxy-1-naphthoic acid derivatives, emphasizing the "No-Go" paths that lead to degradation.
Caption: Figure 1.[1] Decision matrix for the isolation of sulfonyl chlorides. Note the critical temperature control at the quench stage and the prohibition of alcoholic solvents during recrystallization.
Quality Control & Validation
To validate the integrity of the purified product, rely on the following metrics. Do not use LC-MS with aqueous mobile phases (it will show the sulfonic acid mass).[1]
-
Melting Point: A sharp melting point (typically distinct from the sulfonic acid) is the best rapid indicator.
-
FT-IR Spectroscopy: Look for the characteristic sulfonyl chloride stretches:
-
Chloride Titration (Volhard Method):
-
Hydrolyze a small weighed sample in dilute NaOH.
-
Acidify with nitric acid.
-
Titrate total chloride. Compare theoretical %Cl to experimental. This confirms the
group is intact (if %Cl is low, hydrolysis occurred before the test).
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Vertex AI Search. (2023). Preparation of 1, 5-naphthalene disulfonyl chloride. US Patent 2827487A. Link
-
Organic Syntheses. (1966).[3] Chlorosulfonyl Isocyanate. Org. Synth. 1966, 46,[3] 23. (Demonstrates handling of highly reactive chlorosulfonyl groups). Link
-
Guidechem. (2024). How to refine 6-Hydroxy-2-naphthoic acid effectively? (Context on the stability of the naphthoic acid core). Link
-
BenchChem. (2025). Recrystallization of Sulfonamide Products. (General solvent logic for sulfonyl derivatives). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid Synthesis
Current Status: Operational Topic: Reaction Engineering & Troubleshooting Target Molecule: 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (CAS: 70714-67-9) Precursor: 2-Hydroxy-1-naphthoic acid (CAS: 2283-08-1)[1]
Executive Technical Overview
Welcome to the technical support hub for the chlorosulfonation of naphthalene derivatives. The synthesis of 6-(chlorosulfonyl)-2-hydroxy-1-naphthoic acid presents a unique "dual-instability" challenge:
-
Thermal Instability: The starting material, 2-hydroxy-1-naphthoic acid, is prone to decarboxylation (loss of
) at elevated temperatures ( , or lower in acidic media), reverting to 2-naphthol.[1] -
Hydrolytic Instability: The target sulfonyl chloride moiety (
) is sensitive to moisture and can hydrolyze to the sulfonic acid during workup.
Success relies on strict kinetic control to favor the C6-substitution while preserving the C1-carboxylic acid.[1]
The "Golden Path" Protocol
Based on standard chlorosulfonation kinetics for 2-substituted naphthalenes and specific stability data for 2-hydroxy-1-naphthoic acid.[1]
Reagents & Stoichiometry
| Reagent | Role | Equivalents (Eq) | Notes |
| 2-Hydroxy-1-naphthoic acid | Substrate | 1.0 | Must be dry (<0.5% water).[1] |
| Chlorosulfonic acid ( | Reagent/Solvent | 5.0 - 6.0 | Acts as solvent; excess drives equilibrium.[1] |
| Thionyl Chloride ( | Scavenger (Optional) | 0.5 | Scavenges adventitious water; prevents sulfonic acid formation. |
Step-by-Step Methodology
Phase 1: Addition (The Critical Exotherm)
-
Setup: Charge Chlorosulfonic acid into a dry, jacketed reactor under
flow. Cool to 0–5°C . -
Addition: Add 2-Hydroxy-1-naphthoic acid solid in small portions over 60 minutes.
-
Critical Process Parameter (CPP): Internal temperature must not exceed 10°C during addition. Rapid addition causes localized heating and immediate decarboxylation.
-
-
Solubilization: The mixture will form a viscous dark solution. Ensure high-torque stirring is active.
Phase 2: Reaction (Regioselectivity Control)
-
Ramp: Slowly warm the mixture to 30°C .
-
Why 30°C? Literature indicates this is the optimal window. Below 20°C, conversion is sluggish; above 45°C, the rate of decarboxylation increases significantly.
-
-
Hold: Maintain at 30°C for 3–5 hours. Monitor via HPLC (quench aliquot in dry MeOH to form methyl ester for analysis).
Phase 3: Quench & Isolation (The "Crash Out")
-
Preparation: Prepare a slurry of crushed ice and water (ratio 3:1) in a separate vessel. Maintain <0°C.
-
Quenching: Drip the reaction mass slowly onto the ice with vigorous stirring.
-
Warning: This releases massive amounts of HCl gas. Scrubber required.
-
-
Filtration: The product precipitates as a pale solid. Filter immediately while cold (<5°C).
-
Washing: Wash with ice-cold dilute HCl (1N).[1] Do not wash with pure water, as the pH rise can accelerate hydrolysis of the sulfonyl chloride.
-
Drying: Vacuum dry at room temperature over
. Do not heat.
Visualizing the Process Logic
The following diagram illustrates the reaction pathway and failure modes.
Figure 1: Reaction pathway showing the narrow operating window (30°C) required to avoid decarboxylation while achieving sulfonation.
Troubleshooting Guide
Scenario A: "I obtained a sticky gum instead of a solid precipitate."
-
Root Cause: Incomplete quenching of the excess chlorosulfonic acid or presence of sulfuric acid byproducts preventing crystallization.
-
Corrective Action:
-
Ensure the quench volume (ice/water) is at least 10x the reaction volume.
-
Add Dichloromethane (DCM) to the quenched mixture. The product is likely soluble in DCM, while the sulfuric acid waste stays in the aqueous layer. Separate, dry the DCM layer with
, and evaporate.
-
Scenario B: "NMR shows loss of the carboxylic acid proton/carbon."
-
Root Cause: Decarboxylation occurred. The reaction temperature likely spiked during the addition of the solid substrate or the hold temperature exceeded 40°C.[1]
-
Corrective Action:
-
Check the cooling jacket efficiency.
-
Slow down the addition rate of the solid starting material.
-
Verify the internal temperature probe accuracy.
-
Scenario C: "Product purity is high, but yield is <40%."
-
Root Cause: Solubility loss during workup. The product contains both a hydrophilic acid group (-COOH) and a hydrophobic region.[1] In pure water, it may partially dissolve.[2]
-
Corrective Action:
-
Increase the ionic strength of the quench water by adding NaCl (salting out).
-
Use 1N HCl for the quench instead of water to suppress ionization of the carboxylic acid, forcing precipitation.
-
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuric Acid (
Q: How do I store the isolated product? A: The product is moisture-sensitive. Store under Argon/Nitrogen in a tightly sealed container at -20°C . If the solid turns from pale yellow/white to pink/brown, it indicates hydrolysis and HCl liberation.
Q: The reaction mixture is too thick to stir. Can I add solvent? A: Standard organic solvents (THF, Toluene) react with chlorosulfonic acid. You can use 1,2-dichloroethane (DCE) or Dichloromethane (DCM) as a co-solvent, but this slows down the reaction significantly. It is better to increase the equivalents of chlorosulfonic acid (up to 8-10 eq) to act as the solvent.[1]
Impurity Profile Decision Tree
Use this flow to identify impurities based on analytical observations.
Figure 2: Rapid diagnostic logic for confirming product identity versus common side-products.
References
-
ChemicalBook. (2025). 2-Hydroxy-1-naphthoic acid Chemical Properties and Stability. Retrieved from [1]
-
BLD Pharm. (2025). 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid Product Data. Retrieved from [1]
-
PubChem. (2025).[3][4] Compound Summary: 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid.[1][3] National Library of Medicine. Retrieved from [1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for chlorosulfonation methodologies and handling of sulfonyl chlorides).
Sources
- 1. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | C11H7ClO5S | CID 116824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Signal Enhancement for 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid Adducts
Case ID: REF-CHNA-FL-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimizing Fluorescence Intensity of CHNA-Labeled Analytes
Executive Summary
You are working with 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (CHNA) . Unlike standard naphthalene probes (e.g., Dansyl chloride), this molecule possesses a unique 2-hydroxy-1-carboxylic acid motif.
Critical Insight: The primary cause of low signal with CHNA adducts is often not the labeling efficiency, but the quenching of the excited state in aqueous or protic environments. The 2-hydroxy-1-naphthoic core is susceptible to non-radiative decay via proton transfer (ESIPT) and rotation.
To maximize signal, you must transition from "passive detection" to "active enhancement" using two specific mechanisms: Metal Chelation (CHEF) and Supramolecular Shielding .
Part 1: The Enhancement Protocols
Strategy A: Chelation-Enhanced Fluorescence (CHEF)
The "Silver Bullet" for this specific fluorophore.
Mechanism: The 1-carboxylic acid and 2-hydroxyl groups on the naphthalene ring form a perfect "pincer" site for hard metal ions (Al³⁺, Mg²⁺). Binding a metal locks the rotation of the molecule and prevents non-radiative energy loss, typically boosting quantum yield (
Protocol:
-
Prepare Stock: 1.0 M
or in water. -
Post-Column Addition (HPLC) or Buffer Additive:
-
Add the metal salt to your mobile phase or post-column reagent stream.
-
Target Concentration: 10–50 mM final concentration.
-
pH Control: Maintain pH 5.0–7.0. (Too low dissociates the metal; too high precipitates the hydroxide).
-
Strategy B: Cyclodextrin Encapsulation
Best for aqueous samples where organic solvents are limited.
Mechanism: The hydrophobic naphthalene core is quenched by water molecules.
Protocol:
-
Additive: Add 10 mM Methyl-
-Cyclodextrin to your running buffer. -
Synergy: This can be combined with Strategy A. The metal locks the head; the cyclodextrin shields the body.
Part 2: Troubleshooting Logic & Diagnostics
Use this flowchart to diagnose the root cause of low fluorescence signal.
Figure 1: Diagnostic logic tree for isolating signal loss causes. Blue nodes represent decision points; Green nodes represent validated solutions.
Part 3: Optimized Experimental Workflows
Workflow 1: Derivatization Optimization
The
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Acetonitrile (ACN) or Acetone (Anhydrous) | Prevents hydrolysis of the chlorosulfonyl group ( |
| Catalyst | Triethylamine (TEA) or Pyridine | Scavenges the HCl byproduct and deprotonates the amine analyte to enhance nucleophilicity. |
| Temperature | 50°C – 60°C | Naphthalene sulfonyl chlorides are sterically hindered; heat drives the reaction to completion. |
| Time | 10 – 30 mins | Extended heating causes degradation. |
Workflow 2: Detector Settings
Incorrect wavelengths are a common source of "low signal" reports.
-
Excitation (
): 340 nm – 360 nm (Naphthalene absorption). -
Emission (
):-
Standard: 420 nm – 450 nm.
-
With Metal Chelation (Al/Mg): Shift often occurs to 440 nm – 480 nm with increased intensity. Scan emission spectra after adding metal.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My background signal is extremely high. Why? A: This is likely due to hydrolysis fluorescence . The unreacted reagent hydrolyzes to the sulfonic acid form (6-sulfonic-2-hydroxy-1-naphthoic acid), which is also fluorescent.
-
Fix: Optimize your chromatography to separate the hydrolyzed reagent peak from your analyte adduct. The sulfonic acid is highly polar and will elute in the void volume (dead time) on Reverse Phase columns.
Q2: Can I use this reagent for alcohols as well as amines? A: Yes, but alcohols are weaker nucleophiles. You must use a stronger base catalyst (like DABCO or DMAP) and anhydrous conditions are non-negotiable.
Q3: Why does my signal drop when I use Methanol instead of Acetonitrile? A: Methanol is a protic solvent. It can facilitate proton transfer quenching (ESIPT) more effectively than aprotic Acetonitrile.
-
Fix: If you must use Methanol, add 10-20 mM Acetate Buffer (pH 6) containing Aluminum Chloride to stabilize the excited state.
References
-
Chelation Enhanced Fluorescence (CHEF)
- Principle: The interaction of 2-hydroxy-1-naphthoic acid derivatives with Al(III) ions leads to significant fluorescence enhancement by inhibiting ESIPT and rigidifying the molecule.
-
Source:Journal of Fluorescence, "Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III)".
-
Cyclodextrin Enhancement
- Principle: Inclusion of naphthalene derivatives in -cyclodextrin cavities increases quantum yield by shielding the fluorophore
-
Source:Spectrochimica Acta Part A, "The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins".
-
Solvent Effects on Naphthalimides
- Principle: Polar protic solvents often reduce the fluorescence quantum yield of naphthalene derivatives due to non-radiative decay p
-
Source:Molecules, "Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives".
-
Reaction Chemistry (Sulfonyl Chlorides)
- Principle: Optimization of derivatization conditions for naphthalene sulfonyl chlorides (temperature, c
-
Source:Talanta, "Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds".[1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Amine Derivatization in Proteomics: A Comparative Analysis of Leading Reagents
In the landscape of quantitative proteomics, the precise measurement of protein abundance is paramount to unraveling complex biological processes, from disease pathogenesis to the mechanisms of drug action. Chemical derivatization of primary amines (the N-terminus and lysine ε-amino groups) on peptides is a cornerstone of many mass spectrometry-based quantitative strategies. This modification enhances analytical characteristics such as ionization efficiency and allows for the introduction of stable isotopes for relative quantification.[1]
However, the choice of derivatization reagent is not trivial and carries significant implications for experimental design, data quality, and biological interpretation. This guide provides an in-depth comparison of the principal alternative reagents for amine derivatization, moving beyond a simple catalog of options to explore the causality behind experimental choices. We will dissect the chemistry, workflows, and performance of each major class of reagents to empower researchers to select the optimal strategy for their specific scientific questions.
The Landscape of Amine-Reactive Chemistries
The nucleophilic nature of primary amines makes them readily accessible targets for a variety of electrophilic chemical groups.[2] The most prevalent and robust chemistry for peptide labeling in proteomics involves N-hydroxysuccinimidyl (NHS) esters, which react with primary amines under slightly basic conditions (pH 8.3-8.5) to form stable, covalent amide bonds.[2][3][4] This fundamental reaction is the basis for the most widely used isobaric tagging reagents. While other chemistries exist, such as those involving isothiocyanates or aldehydes, NHS esters provide a highly efficient and specific means of labeling the vast majority of peptides in a complex digest.[2][4]
Isobaric Tagging: The High-Throughput Powerhouses (TMT & iTRAQ)
Isobaric tags are a class of chemical labels that are identical in mass, allowing peptides from different samples to be combined and analyzed simultaneously.[5] Upon fragmentation in the mass spectrometer, unique reporter ions are generated, and the intensity of these ions corresponds to the relative abundance of the peptide in each original sample.[6] This approach dramatically increases throughput and reduces run-to-run variation.[5][7]
The two leading isobaric tagging technologies are Tandem Mass Tags™ (TMT™) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ®). Both utilize an amine-reactive NHS ester group for covalent labeling of peptides.[8][9]
Mechanism and Workflow
The core structure of an isobaric tag consists of three parts: an amine-reactive group, a mass normalizer (or balance group), and a reporter group.[8][9] While the total mass of the tag is constant across a set, the distribution of heavy isotopes between the reporter and normalizer regions is varied. During MS/MS analysis, the tag cleaves at a specific linker, releasing the reporter ions whose distinct masses (e.g., 126-131 Da for TMTsixplex) are used for quantification.
Caption: High-level workflow for quantitative proteomics using isobaric tags (TMT/iTRAQ).
Performance Comparison: TMT vs. iTRAQ
| Feature | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Multiplexing Capacity | Up to 18-plex (TMTpro™) available, offering higher throughput.[7][10] | Initially 4-plex, later expanded to 8-plex.[7][9] |
| Reporter Ion Masses | Utilizes combinations of ¹³C and ¹⁵N isotopes, allowing for higher plexing.[6] | Reporter ions range from m/z 114-117 (4-plex) or 113-119 and 121 (8-plex).[8] |
| Sensitivity | Has demonstrated superior performance in detecting low-abundance proteins with modern high-resolution mass spectrometers.[7] | Extensively validated and effective, particularly for samples with significant expression changes.[7] |
| Ratio Compression | Susceptible, particularly at higher plexing levels. MS3-based methods can mitigate this.[5] | Also susceptible to ratio compression due to co-isolation of precursor ions.[5] |
| Primary Application | Ideal for large-scale studies, clinical cohorts, and multi-condition experiments due to high multiplexing.[7][10] | Well-suited for small to medium-scale studies and widely validated in diverse biological systems.[7] |
Expert Insights: The primary advantage of TMT, especially the TMTpro reagents, is the significantly higher multiplexing capability. This allows for the comparison of more conditions or replicates in a single experiment, which minimizes batch effects and increases statistical power.[7][10] However, both techniques suffer from the phenomenon of "ratio compression," where co-isolation of a labeled peptide with one or more contaminating peptides in the MS1 isolation window leads to a dampening of the quantitative ratios toward 1:1.[5] Advanced acquisition methods, such as Synchronous Precursor Selection (SPS) MS3 on Orbitrap instruments, can significantly mitigate this issue for TMT reagents.[11]
Reductive Dimethylation (ReDi): The Cost-Effective Workhorse
Reductive dimethylation is a straightforward and highly cost-effective chemical labeling method that adds two methyl groups to each primary amine.[12][13] By using stable isotope-labeled formaldehyde (e.g., ¹³C or deuterium) and a reducing agent (sodium cyanoborohydride), "heavy" and "light" versions of peptides can be generated.[12][13]
Mechanism and Workflow
The reaction proceeds via the formation of a Schiff base between the peptide's primary amine and formaldehyde, which is then irreversibly reduced by sodium cyanoborohydride to a dimethylamine.[14] This method labels all peptides at their N-terminus and at lysine side chains.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid and Its Labeled Compounds
For researchers, scientists, and professionals in drug development, the precise quantification of reactive labeling agents and their conjugates is paramount. 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid is a bifunctional molecule with significant potential as a labeling reagent, owing to its reactive sulfonyl chloride group and the inherent fluorescence of its naphthalene core. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this compound and its derivatives, supported by experimental data and detailed protocols.
Understanding the Analyte: 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid (CAS No. 70714-67-9) possesses a unique chemical architecture that presents both opportunities and challenges for quantitative analysis.[1][2] The sulfonyl chloride moiety is highly reactive towards primary and secondary amines, making it an effective tool for labeling proteins, peptides, and other amine-containing biomolecules.[3] However, this reactivity also renders the molecule susceptible to hydrolysis, a critical factor that must be managed during sample preparation and analysis.[4][5] The 2-hydroxy-1-naphthoic acid core provides a chromophore suitable for UV-Vis detection and is expected to exhibit fluorescence, a property that can be exploited for high-sensitivity detection after derivatization.[6][7]
This guide will explore three primary strategies for the quantitative analysis of this compound and its derivatives:
-
Direct Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the quantification of the parent compound, focusing on purity assessment and stability.
-
Analysis of Labeled Compounds by HPLC with UV and Fluorescence Detection: A comparative look at its use as a derivatization reagent.
-
High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification of labeled compounds.
Direct Quantitative Analysis by Stability-Indicating RP-HPLC
The direct analysis of 6-(chlorosulfonyl)-2-hydroxy-1-naphthoic acid is crucial for determining its purity and monitoring its degradation. Due to the hydrolytic instability of the sulfonyl chloride group, a stability-indicating HPLC method is essential.[4] Such a method must be able to resolve the parent compound from its potential degradants, primarily the corresponding sulfonic acid.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is the workhorse for the separation of moderately polar to non-polar compounds and is well-suited for the aromatic naphthoic acid structure.[8][9]
-
Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid to the mobile phase suppresses the ionization of the carboxylic acid and sulfonic acid groups, leading to better retention and improved peak shape on a reversed-phase column.[10]
-
UV Detection: The naphthalene ring system possesses a strong chromophore, making UV detection a straightforward and robust method for quantification.[8]
Experimental Protocol: Stability-Indicating RP-HPLC
Sources
- 1. 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | C11H7ClO5S | CID 116824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 70714-67-9|6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Neutral and Cationic Sulfonamido Derivatives of the Fluorescent Probe 2-p-Toluidinylnaphthalene-6-sulfonate. Properties and Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid, a compound requiring careful handling due to its corrosive nature. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid is a halogenated organic solid that is corrosive and can cause severe skin and eye irritation.[1][2][3] Due to its reactivity, particularly with moisture, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.
-
Skin Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid involves hydrolysis of the reactive chlorosulfonyl group, followed by neutralization of the resulting acidic solution.
Hydrolysis and Neutralization of Small Quantities
This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid waste
-
A dilute solution of sodium bicarbonate (5-10%) or sodium hydroxide
-
A large beaker or flask
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Appropriate PPE
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a dilute solution of sodium bicarbonate or sodium hydroxide on a stir plate. The volume of the basic solution should be in excess of what is required to neutralize the waste.
-
Slow Addition: With continuous stirring, slowly and carefully add the 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid waste to the basic solution. The reaction is exothermic and may produce hydrogen chloride gas, so slow addition is crucial to control the reaction rate and temperature.
-
Monitoring: Monitor the pH of the solution throughout the addition process. Ensure the solution remains basic (pH > 7) to completely neutralize the sulfonic acid and any hydrochloric acid formed.
-
Completion and Final pH Adjustment: Once all the waste has been added and the reaction has subsided, check the final pH of the solution. If necessary, add more base to ensure the pH is within a neutral range (typically 6-8).
-
Final Disposal: Once the solution is neutralized, it can be disposed of as aqueous chemical waste, in accordance with local regulations.
Disposal of Contaminated Materials and Large Quantities
For larger quantities of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid or for materials contaminated with it (e.g., spill cleanup debris), direct neutralization may not be feasible or safe. In these instances, the waste must be treated as hazardous.
Procedure:
-
Segregation and Labeling: Collect the waste in a designated, properly labeled "Halogenated Organic Waste" container. Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is kept closed when not in use.
-
Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not mix with other waste streams unless explicitly permitted by your EHS provider.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled container for disposal as hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Decontamination of Equipment
All equipment that has come into contact with 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid must be thoroughly decontaminated.
Procedure:
-
Rinsing: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove any residual compound. Collect the rinsate as halogenated organic waste.
-
Washing: Wash the equipment with soap and water.
-
Drying: Allow the equipment to dry completely before reuse.
Hazard Summary
| Hazard | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
| Reactivity | Reacts with water and basic solutions. | Inferred from the reactivity of sulfonyl chlorides. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid.
References
Sources
Field Guide: Safe Handling & Logistics for 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid
CAS: 70714-67-9 | Formula: C₁₁H₇ClO₅S | Molecular Weight: 286.69 g/mol [1][2]
Part 1: Executive Safety Directive
The Immediate Hazard: The primary danger of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid lies in its chlorosulfonyl functional group (-SO₂Cl) . While the naphthoic acid backbone presents standard irritant risks, the sulfonyl chloride moiety is water-reactive and corrosive .
Upon contact with ambient moisture, mucosal membranes, or lung tissue, this compound undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and can cause immediate, irreversible tissue damage.
Operational Rule: Treat this compound as a moisture-sensitive corrosive . All handling must prevent inhalation of dust and contact with skin/eyes.[3][4][5][6]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the "Barrier Failure" principle—assuming that standard barriers (like a single glove layer) may fail during complex manipulations.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Sputtering Risk: Hydrolysis on the skin or in a reaction vessel can cause sudden sputtering. Safety glasses are insufficient against corrosive dust or splashes. |
| Hand (Primary) | Double-gloving (Nitrile) | Permeation: Sulfonyl chlorides in organic solvents (e.g., DCM, THF) can permeate thin nitrile. The outer glove acts as a sacrificial layer. |
| Hand (Heavy) | Silver Shield / Laminate (for >10g) | Chemical Resistance: For large-scale dispensing, laminate gloves provide superior resistance to the corrosive mixtures formed if the container breaks. |
| Respiratory | Fume Hood (Mandatory) | HCl Generation: The hydrolysis releases HCl gas.[7] If a hood is unavailable (emergency only), a full-face respirator with Acid Gas (E) cartridges is required. |
| Body | Tyvek Lab Coat + Chemical Apron | Dust Adhesion: The solid powder can adhere to cotton lab coats and hydrolyze later when exposed to humidity, causing delayed skin burns. |
Part 3: Operational Protocols
A. Storage & Stability
-
Environment: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Container: Keep tightly sealed.[3][4][5][6][8][9] If the powder turns from white/pale yellow to a sticky brown solid, hydrolysis has occurred , and the container is pressurized with HCl. Do not open outside a fume hood.
B. Weighing & Transfer Workflow
-
Static Control: Use an anti-static gun if available. Static charge can disperse the corrosive powder into the air.
-
Tools: Use glass or porcelain spatulas . Avoid metal spatulas if possible, as the corrosive nature can pit metals over time, introducing impurities (Fe/Ni) into your reaction.
C. Reaction Setup (The "Dry" Rule)
Ensure all glassware is flame-dried. The presence of water does not just lower yield; it generates heat and pressure.
-
Purge the reaction vessel with Nitrogen/Argon before adding the solid.
-
Add the solid to the solvent (not solvent to solid) if possible to control dissolution heat.
Part 4: Disposal & Quenching Strategy
CRITICAL WARNING: Never add water directly to a bulk pile of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid. The resulting exotherm can cause an eruption of hot acid.
Quenching Protocol (for excess reagent or reaction mixtures):
-
Preparation: Prepare a slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃) in a large beaker.
-
Dilution: Dilute the sulfonyl chloride residue with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Addition: Slowly add the organic solution dropwise into the ice/bicarbonate slurry while stirring.
-
Observation: You will see bubbling (CO₂ release) and heat generation.[7]
-
-
Verification: Check pH. It should be neutral (pH 7) before disposal into the aqueous waste stream.
Part 5: Visualizations
Figure 1: Safe Handling Logic Flow
A decision tree for handling the material from storage to reaction.
Caption: Operational workflow emphasizing visual inspection for degradation prior to handling.
Figure 2: Emergency Spill Response
Immediate actions based on the state of the spill.
Caption: Differentiated response protocols for solid vs. liquid spills to prevent water-reactive escalation.
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (2025).[1] 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- (Compound Summary). National Library of Medicine.
-
BLD Pharm. (2024). Safety Data Sheet: 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid.
-
BenchChem. (2025).[9][10] Safe Quenching Procedures for Sulfonyl Chloride Reactions.
Sources
- 1. 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | C11H7ClO5S | CID 116824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
